BenchChemオンラインストアへようこそ!

(Rac)-Plevitrexed

Thymidylate Synthase Inhibition Antifolate Pharmacology Non-Polyglutamatable

(Rac)-Plevitrexed (CAS 153538-08-0), the racemate of the thymidylate synthase (TS) inhibitor Plevitrexed (ZD 9331, BGC 9331), is a rationally designed, non-polyglutamatable antifolate. It is distinguished by its potent, direct inhibition of TS (Ki = 0.44 nM) and its unique property of being transported into cells via both the reduced folate carrier (RFC) and the α-folate receptor (α-FR) without requiring intracellular polyglutamation for activity or retention.

Molecular Formula C26H25FN8O4
Molecular Weight 532.5 g/mol
CAS No. 153538-08-0
Cat. No. B114137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Plevitrexed
CAS153538-08-0
Molecular FormulaC26H25FN8O4
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)N=C(N2)C
InChIInChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)
InChIKeyIEJSCSAMMLUINT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure (Rac)-Plevitrexed (CAS 153538-08-0) for Research: A Non-Polyglutamatable, Orally Bioavailable Thymidylate Synthase Inhibitor


(Rac)-Plevitrexed (CAS 153538-08-0), the racemate of the thymidylate synthase (TS) inhibitor Plevitrexed (ZD 9331, BGC 9331), is a rationally designed, non-polyglutamatable antifolate [1][2]. It is distinguished by its potent, direct inhibition of TS (Ki = 0.44 nM) and its unique property of being transported into cells via both the reduced folate carrier (RFC) and the α-folate receptor (α-FR) without requiring intracellular polyglutamation for activity or retention . This compound, initially developed by AstraZeneca and BTG, has reached Phase II clinical evaluation for solid tumors including gastric, ovarian, pancreatic, and colorectal cancers, demonstrating clinical activity and a manageable toxicity profile [3][4].

Why (Rac)-Plevitrexed Cannot Be Substituted by Generic TS Inhibitors Like Pemetrexed or Raltitrexed


The class of antifolate TS inhibitors, including (Rac)-Plevitrexed, pemetrexed, and raltitrexed, share a common target but exhibit critical differences in their cellular pharmacology that preclude simple substitution [1]. Unlike pemetrexed and raltitrexed, which are polyglutamatable prodrugs that require activation by folylpolyglutamate synthetase (FPGS) for potent enzyme inhibition and prolonged intracellular retention, (Rac)-Plevitrexed is a non-polyglutamatable, direct-acting inhibitor [2]. This fundamental mechanistic divergence means that its activity is not diminished in tumor cells with acquired resistance mechanisms such as decreased FPGS expression or increased γ-glutamyl hydrolase activity, which are known to confer resistance to polyglutamatable antifolates [3]. Therefore, substituting (Rac)-Plevitrexed with a generic TS inhibitor would introduce a different resistance profile and change the experimental outcomes, particularly in models designed to study or circumvent polyglutamation-dependent resistance [3].

Procurement-Relevant Quantitative Differentiation: (Rac)-Plevitrexed vs. Polyglutamatable TS Inhibitors


Direct TS Inhibition Potency and Non-Polyglutamatable Mechanism of (Rac)-Plevitrexed vs. Pemetrexed and Raltitrexed

While pemetrexed and raltitrexed require polyglutamation for maximal TS inhibition, (Rac)-Plevitrexed is a potent, direct inhibitor of TS (Ki = 0.44 nM) without the need for polyglutamation, offering a distinct mechanism of action [1]. This property ensures consistent potency even in cellular environments with low FPGS activity. In vitro, the IC50 for TS inhibition by Plevitrexed was 1.4 nM in a mouse leukemia cell lysate, confirming its high potency [1].

Thymidylate Synthase Inhibition Antifolate Pharmacology Non-Polyglutamatable

Bypass of Polyglutamation-Dependent Resistance: A Key Differentiator for (Rac)-Plevitrexed

A major limitation of polyglutamatable TS inhibitors like pemetrexed and raltitrexed is their susceptibility to resistance mechanisms that involve decreased FPGS activity or increased γ-glutamyl hydrolase activity [1][2]. (Rac)-Plevitrexed, as a non-polyglutamatable antifolate, retains its full cytotoxic activity in tumor cells with these specific resistance mutations [1][2].

Antifolate Resistance Folylpolyglutamate Synthetase (FPGS) Cancer Cell Models

Oral Bioavailability: (Rac)-Plevitrexed vs. Intravenous-Only Antifolates

Unlike many antifolate TS inhibitors such as pemetrexed and raltitrexed, which are administered intravenously due to poor oral bioavailability, (Rac)-Plevitrexed is orally active [1]. Phase I clinical trials demonstrated that oral administration of ZD9331 is feasible and results in systemic drug exposure, with a recommended Phase II dose of 20 mg once daily for 5 consecutive days every 3 weeks [1].

Oral Bioavailability Pharmacokinetics In Vivo Studies

Superior FRα-Mediated Activity Compared to Pemetrexed in Specific Cellular Contexts

In reduced folate carrier (RFC)-null HeLa cells engineered to express high levels of folate receptor alpha (FRα), the growth inhibitory activity of ZD9331 was significantly enhanced by FRα expression, whereas pemetrexed activity was not augmented under any condition tested [1]. This indicates that ZD9331 can utilize FRα-mediated endocytosis as an alternative uptake route in cells with low RFC expression, a common feature of some cancers and a potential mechanism of resistance to other antifolates.

Folate Receptor Alpha (FRα) Cellular Uptake Comparative Cytotoxicity

Clinical Activity in Gastric Cancer: A First-Line Indication Not Shared by Raltitrexed

In a Phase II multicenter trial of ZD9331 as first-line monotherapy for advanced gastric cancer, the compound demonstrated a 17.2% partial response rate and a 55.2% disease stabilization rate, resulting in a disease control rate of 72.4% [1]. This level of clinical activity in gastric cancer, a disease with high unmet need, provides a distinct therapeutic profile compared to raltitrexed, which is not indicated for gastric cancer and has shown limited activity in this setting.

Gastric Cancer Phase II Clinical Trial Monotherapy

Recommended Application Scenarios for (Rac)-Plevitrexed in Preclinical Cancer Research


Studying Non-Polyglutamatable TS Inhibition in FPGS-Deficient Cancer Models

(Rac)-Plevitrexed is the optimal compound for investigating TS inhibition in cancer cell lines or xenograft models that exhibit resistance to polyglutamatable antifolates (e.g., pemetrexed, raltitrexed) due to decreased FPGS activity [1]. Its direct, non-polyglutamatable mechanism ensures consistent TS inhibition and cytotoxicity, allowing researchers to dissect the contribution of the TS enzyme to cancer cell proliferation without the confounding variable of drug activation. This is critical for validating TS as a target in specific resistant tumor types and for screening combination therapies that may overcome this resistance mechanism.

Developing Oral Antifolate Therapies and Dosing Regimens in Preclinical Models

Given its oral bioavailability, (Rac)-Plevitrexed is a superior choice for in vivo studies requiring oral administration of a TS inhibitor [1]. It facilitates chronic dosing schedules in rodent models, which are more convenient and less stressful for animals than repeated intravenous injections. Researchers can use this compound to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships following oral dosing, model continuous TS inhibition, and evaluate the efficacy of oral regimens against solid tumors, particularly in gastric cancer models where clinical activity has been demonstrated [2].

Investigating FRα-Mediated Drug Uptake as a Resistance Bypass Mechanism

(Rac)-Plevitrexed is a valuable tool for studying alternative routes of antifolate uptake. In cell lines that are deficient in the reduced folate carrier (RFC), (Rac)-Plevitrexed can still enter cells via FRα-mediated endocytosis and exert cytotoxic effects, unlike pemetrexed which shows no FRα-augmented activity under the same conditions [1]. This application is particularly relevant for research on ovarian, lung, and other cancers known to overexpress FRα, as it allows scientists to evaluate the potential of exploiting this receptor for targeted drug delivery or for overcoming RFC-based resistance.

Benchmarking for Gastric Cancer Drug Discovery and Combination Studies

With its demonstrated clinical activity in first-line advanced gastric cancer, (Rac)-Plevitrexed serves as a well-characterized, positive control and benchmarking tool for novel TS inhibitors or other agents being developed for gastric cancer [1]. It can be used in head-to-head preclinical studies to compare efficacy, tolerability, and PK/PD profiles of new drug candidates against a compound with known, albeit discontinued, clinical data in this indication. Furthermore, its manageable toxicity profile makes it a suitable partner for combination studies in gastric cancer xenograft models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Plevitrexed

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.